2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid is a chlorinated biphenyl derivative. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of four chlorine atoms and a carboxylic acid group attached to the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atoms can be reduced under specific conditions to yield less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Used in the development of materials and chemicals that require specific chlorinated biphenyl structures.
Mechanism of Action
The mechanism of action of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine functions and induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,2’,4,6-Tetrachlorobiphenyl: Similar structure but with chlorine atoms at the 2,2’,4, and 6 positions.
Uniqueness
2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of a carboxylic acid group, which imparts different chemical reactivity and biological activity compared to other tetrachlorinated biphenyls. This functional group allows for additional chemical modifications and interactions with biological systems.
Properties
IUPAC Name |
2,4-dichloro-5-(2,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4O2/c14-6-1-2-7(10(15)3-6)8-4-9(13(18)19)12(17)5-11(8)16/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUITCONGCNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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